molecular formula C9H14N4O2S B11800772 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid

Cat. No.: B11800772
M. Wt: 242.30 g/mol
InChI Key: TWFKSXXUIRIWRJ-UHFFFAOYSA-N
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Description

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of acid chlorides in the presence of triethylamine in a dioxane medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    4,5-Substituted-2-aminothiazoles: Studied for their anticancer activities.

    Thiazole-based drugs: Such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral).

Uniqueness

4-Amino-2-(3-aminopiperidin-1-yl)thiazole-5-carboxylic acid is unique due to its specific structure, which combines a thiazole ring with a piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

4-amino-2-(3-aminopiperidin-1-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H14N4O2S/c10-5-2-1-3-13(4-5)9-12-7(11)6(16-9)8(14)15/h5H,1-4,10-11H2,(H,14,15)

InChI Key

TWFKSXXUIRIWRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=C(S2)C(=O)O)N)N

Origin of Product

United States

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